Evidence Item 1 — Stereochemical Differentiation: 4‑Amino‑N,N‑dimethylcyclohexanecarboxamide Is Not the cis Isomer
CAS 1184371‑97‑8 represents the racemic or unresolved stereoisomeric mixture of 4‑amino‑N,N‑dimethylcyclohexanecarboxamide, whereas CAS 412292‑65‑0 is explicitly the cis‑isomer [(1S,4s)‑configuration, SMILES: O=C([C@H]1CC[C@@H](N)CC1)N(C)C] . The two entries carry separate CAS numbers, distinct catalog entries from suppliers, and non‑identical analytical certificates, confirming they are not analytically interchangeable . In DPP‑4 inhibitor patents, trans‑configured cyclohexane‑1,4‑diamine derivatives show stereospecific inhibitory activity, establishing that cis/trans configuration directly impacts target engagement [1].
| Evidence Dimension | Stereochemical configuration (cis vs. racemic/unresolved) |
|---|---|
| Target Compound Data | CAS 1184371‑97‑8 — unspecified stereochemistry / racemic mixture |
| Comparator Or Baseline | cis‑4‑Amino‑N,N‑dimethylcyclohexanecarboxamide (CAS 412292‑65‑0) — (1S,4s)‑configuration |
| Quantified Difference | Two distinct CAS numbers; no quantitative enantiomeric excess data available |
| Conditions | Supplier catalog differentiation; patent SAR data for DPP‑4 inhibition |
Why This Matters
Procuring the correct stereochemical form is essential when the downstream target (e.g., a chiral Factor Xa or DPP‑4 inhibitor) requires a specific absolute configuration; using the unresolved mixture may introduce an undesired enantiomer that fails to meet regulatory impurity thresholds.
- [1] Biftu, T. et al. (Merck & Co.). Aminocyclohexanes as Dipeptidyl Peptidase‑IV Inhibitors for the Treatment or Prevention of Diabetes. U.S. Patent Application 20070254865 / 20090270467. https://patents.justia.com/patent/20090270467 View Source
